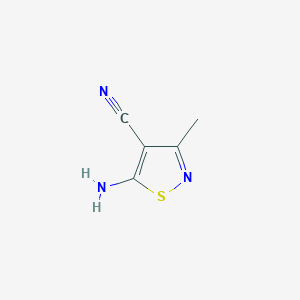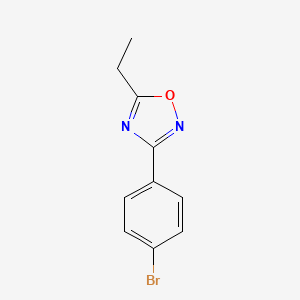
3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole derivatives involves a series of reactions starting from aromatic acids through esterification, ammonolysis, and cyclization processes. These methods yield novel compounds with potent bioactivities. The synthesis is characterized by IR, 1H NMR, and MS, confirming the structural integrity of the oxadiazole ring derivatives (Xiang Jian-nan, 2009).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR and IR. For instance, derivatives of 1,3,4-oxadiazole have been characterized, revealing their complex structures and providing insights into their molecular frameworks (Y. Kara et al., 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, leading to the formation of derivatives with significant bioactivities. The reaction conditions, such as solvent effects, play a crucial role in the synthesis and properties of the oxadiazole derivatives. The synthesized compounds exhibit promising biological properties, including antimicrobial activities, which are confirmed through minimum inhibitory concentration (MIC) tests (Reşat Ustabaş et al., 2020).
Physical Properties Analysis
The physical properties of these derivatives, such as UV absorption and photoluminescent properties, are closely studied. The influence of aryl groups on these properties is a subject of interest, highlighting how structural variations can affect the overall behavior of these compounds (Liu Yu et al., 2006).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole derivatives, are influenced by their structural makeup. Studies focusing on the synthesis and characterization of these compounds provide valuable insights into their chemical behavior and potential applications (A. Husain, M. Ajmal, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Spectral Analysis : 1,3,4-Oxadiazole bearing compounds, including derivatives like 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, are synthesized for their biological activities. Various derivatives undergo synthesis through multiple steps, characterized by NMR, IR, and mass spectral data, indicating the versatility and adaptability of these compounds in different chemical contexts (Khalid et al., 2016).
Molecular Characterization and DFT Study : The synthesis of similar compounds involves careful molecular characterization, including NMR and IR spectroscopy. Computational methods like Density Functional Theory (DFT) are used to predict HOMO and LUMO energies, geometrical structure parameters, and more, providing insights into their molecular behavior (Ustabaş et al., 2020).
Biological Activities
Antimicrobial Properties : Compounds containing the 1,3,4-oxadiazole ring demonstrate significant antimicrobial activities. They are tested against various bacterial strains, showing potential as antibacterial agents (Kaneria et al., 2016).
Cytotoxic and Anticancer Properties : Derivatives of 1,3,4-oxadiazoles, including 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, are explored for their cytotoxic effects, particularly in the context of cancer research. Their synthesis and characterization lead to the evaluation of their anticancer properties (Adimule et al., 2014).
Antimicrobial Evaluation and Hemolytic Activity : These compounds are not only studied for antimicrobial efficacy but also for hemolytic activity. Such research is crucial in understanding their safety profile and potential side effects when used as antimicrobial agents (Gul et al., 2017).
Chemical Reactions and Transformations
Thermal Transformations and Structural Analysis : Research into the thermal transformation of similar compounds provides valuable insights into their stability and reactivity under different conditions. X-ray crystallography is often used for detailed structural analysis (Nicolaides et al., 2004).
Microwave Synthesis and Biological Activity Evaluation : Microwave-assisted synthesis of these compounds accelerates the process, leading to a quicker evaluation of their biological activities. This methodology is particularly useful in high-throughput screening processes for potential drug candidates (Abood et al., 2019).
Safety And Hazards
The safety and hazards of “3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole” are not specified in the sources I found. However, similar compounds have been analyzed for their safety and hazards131415.
Direcciones Futuras
The future directions of “3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole” are not specified in the sources I found. However, similar compounds have been studied for their potential applications166.
Please note that the information provided is based on the closest available compounds and may not fully represent “3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole”. For more accurate information, further research or consultation with a chemical expert is recommended.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQDDPQJWXSRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353403 | |
| Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
CAS RN |
364743-34-0 | |
| Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




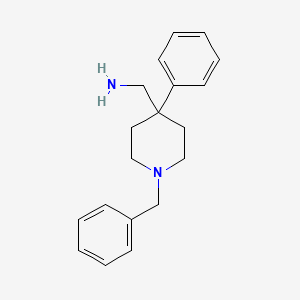

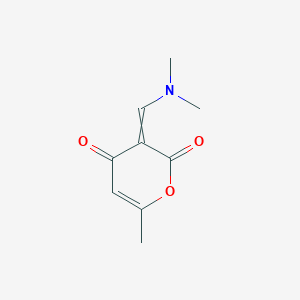

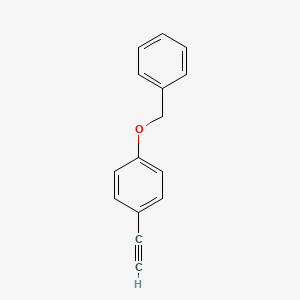
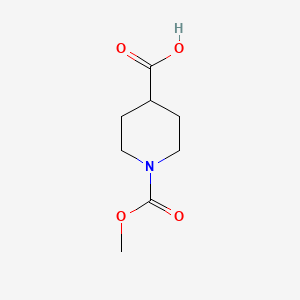
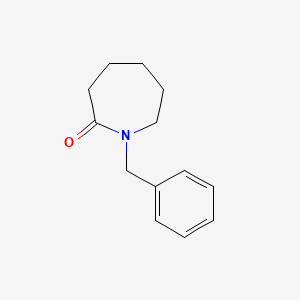
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)

